
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is a brominated alkane with a methylsulfonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, or other substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing intermediates and influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but lacks the methylsulfonyl group.
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, which provides distinct reactivity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C8H17BrO2S |
|---|---|
Molekulargewicht |
257.19 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
RMKCEBKODDQDCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCS(=O)(=O)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
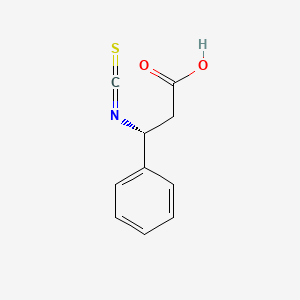
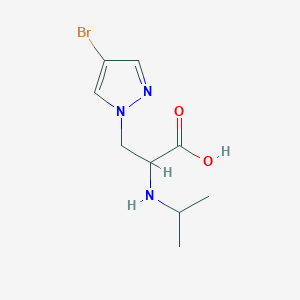

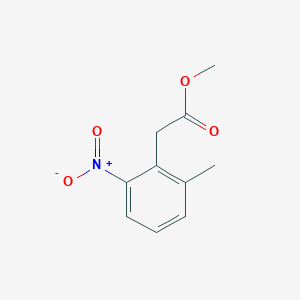

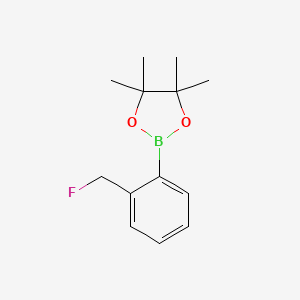
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
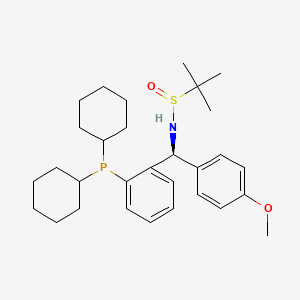
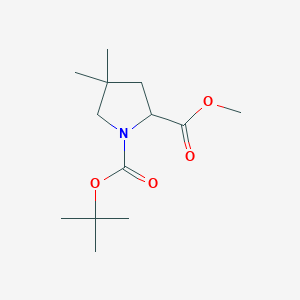

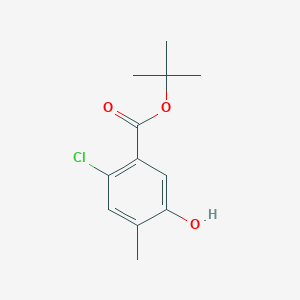
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
